3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide
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Overview
Description
3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide is an organic compound with a complex structure that includes both amine and formyl functional groups
Preparation Methods
The synthesis of 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide can be achieved through several routes. One common method involves the reaction of dimethylamine with acrylonitrile, followed by subsequent hydrogenation to yield the desired product . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure settings.
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide has several scientific research applications:
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and the pathways it engages in .
Comparison with Similar Compounds
Similar compounds to 3-(Dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide include:
N,N-Dimethylformamide: A common solvent with similar amide functionality.
Dimethylaminopropylamine: Shares the dimethylamino group but differs in its overall structure and reactivity.
3-Dimethylamino-1-arylpropenones: Used in dye synthesis and have comparable chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
92335-90-5 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(dimethylamino)-2-formyl-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)5-7(6-11)8(12)10(3)4/h5-6H,1-4H3 |
InChI Key |
AHUGKLQIXSQDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)C(=O)N(C)C |
Origin of Product |
United States |
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